1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride
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Overview
Description
1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride is an organic compound belonging to the triazole class. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.
Preparation Methods
The synthesis of 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride typically involves the reaction of tert-butylamine with chloromethyl triazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various oxidation states and reduced forms.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride can be compared with other similar compounds, such as:
1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole: This compound belongs to the tetrazole class and has a similar structure but contains an additional nitrogen atom in the ring.
1-tert-butyl-5-(bromomethyl)-1H-1,2,4-triazole: This compound has a bromomethyl group instead of a chloromethyl group, leading to different reactivity and properties.
1-tert-butyl-5-(methyl)-1H-1,2,4-triazole: This compound lacks the halogen substituent, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications in various fields.
Properties
Molecular Formula |
C7H13Cl2N3 |
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Molecular Weight |
210.10 g/mol |
IUPAC Name |
1-tert-butyl-5-(chloromethyl)-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C7H12ClN3.ClH/c1-7(2,3)11-6(4-8)9-5-10-11;/h5H,4H2,1-3H3;1H |
InChI Key |
LOKQWXCNAJWZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=NC=N1)CCl.Cl |
Origin of Product |
United States |
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